1-(5-Chloro-2-methoxyphenyl)-3-(2,5-difluorophenyl)urea
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-3-(2,5-difluorophenyl)urea is a synthetic organic compound characterized by the presence of chloro, methoxy, and difluorophenyl groups attached to a urea backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(2,5-difluorophenyl)urea typically involves the reaction of 5-chloro-2-methoxyaniline with 2,5-difluorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
5-chloro-2-methoxyaniline+2,5-difluorophenyl isocyanate→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification, crystallization, and quality control to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-methoxyphenyl)-3-(2,5-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chloro and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-3-(2,5-difluorophenyl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(2,5-difluorophenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloro-2-methoxyphenyl)-3-phenylurea: Lacks the difluorophenyl group, which may affect its biological activity.
1-(2,5-Difluorophenyl)-3-(5-chloro-2-methoxyphenyl)urea: Similar structure but different substitution pattern, leading to potential differences in reactivity and applications.
Uniqueness
1-(5-Chloro-2-methoxyphenyl)-3-(2,5-difluorophenyl)urea is unique due to the presence of both chloro and difluorophenyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H11ClF2N2O2 |
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Molecular Weight |
312.70 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-(2,5-difluorophenyl)urea |
InChI |
InChI=1S/C14H11ClF2N2O2/c1-21-13-5-2-8(15)6-12(13)19-14(20)18-11-7-9(16)3-4-10(11)17/h2-7H,1H3,(H2,18,19,20) |
InChI Key |
QYEZNLONAIRQKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)NC2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
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